molecular formula C47H74O19 B1670294 デスラノシド CAS No. 17598-65-1

デスラノシド

カタログ番号 B1670294
CAS番号: 17598-65-1
分子量: 943.1 g/mol
InChIキー: OBATZBGFDSVCJD-LALPQLPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deslanoside is a cardiotonic glycoside derived from the leaves of Digitalis lanata, also known as the Woolly Foxglove . It is used to treat congestive heart failure, arrhythmias, and to control ventricular rate in the treatment of chronic atrial fibrillation .


Molecular Structure Analysis

Deslanoside has a molecular formula of C47H74O19 and a molecular weight of 943.0791 . Its structure includes a cardenolide glycoside, which is lanatoside C with the acetoxy group replaced by a hydroxy group .

科学的研究の応用

前立腺癌における抗癌活性

デスラノシドは、特に前立腺癌細胞における抗癌剤としての可能性について研究されてきました。研究によると、デスラノシドは、インビトロおよび動物モデルにおいて、コロニー形成と腫瘍の増殖を効果的に阻害することができます。デスラノシドは、G2/M期における細胞周期停止を誘導し、アポトーシスを促進することによって、その効果を発揮すると考えられています。 さらに、デスラノシドは、癌細胞プロセスおよびシグナル伝達経路に関連する遺伝子の発現を調節し、これは前立腺癌患者の無再発生存期間または全生存期間に関連する可能性があります .

シグナル伝達経路の調節

前立腺癌の文脈において、デスラノシドは細胞内の複数のシグナル伝達経路に影響を与えます。このシグナル伝達経路の調節は、癌の治療に有益な遺伝子発現の変化につながる可能性があるため、非常に重要です。 遺伝子発現プロファイルの変化は、デスラノシドの作用機序を理解し、癌の予後のための潜在的なバイオマーカーを特定するために役立つ可能性があります .

遺伝子発現プロファイリング

デスラノシドが遺伝子発現に与える影響は、癌治療におけるその役割を理解する上で重要です。ゲノムワイドな発現プロファイリングにより、デスラノシド処理により、多くの遺伝子がアップレギュレーションまたはダウンレギュレーションされることが明らかになっています。 この情報は、癌の進行において重要な遺伝子を特定し、デスラノシドをどのように使用してこれらの遺伝子を治療目的で標的にできるかを理解するのに役立ちます .

うっ血性心不全の治療

デスラノシドは、その抗癌特性の可能性に加えて、伝統的にうっ血性心不全の治療に使用されています。デスラノシドは、Na-K-ATPase膜ポンプを阻害することで作用し、細胞内ナトリウムとカルシウムの濃度を上昇させます。 このカルシウムの増加は、収縮タンパク質の活性化を促進し、心臓機能を改善する可能性があります .

上室性不整脈の管理

デスラノシドは、再入機構による上室性不整脈の管理にも使用されます。デスラノシドは、心臓の電気的活動を変化させることにより、第4期脱分極の勾配を増加させ、活動電位持続時間を短縮し、最大の拡張期電位を減少させることができます。 これらの効果は、心拍数とリズムの制御に役立ちます .

心房細動における心室拍数の制御

慢性心房細動の患者では、心室拍数の制御は、合併症を防ぐために不可欠です。 デスラノシドは、心臓の電気伝導系に影響を与えることにより、この制御に貢献し、規則正しい心室拍数を維持し、急速な心室反応を防ぐのに役立ちます .

アポトーシス誘導

デスラノシドがアポトーシス、つまりプログラムされた細胞死を誘導する能力は、癌研究において特に価値があります。 癌細胞においてアポトーシスを促進することにより、デスラノシドは腫瘍の増殖を抑制し、癌組織の退縮につながる可能性があります .

細胞周期調節

デスラノシドの細胞周期調節における役割は、もう1つの興味深い分野です。 デスラノシドは、G2/M期で細胞周期を停止させることにより、癌細胞の増殖を阻止し、他の治療介入が効果を発揮する機会を提供します .

作用機序

Target of Action

Deslanoside primarily targets the Sodium/Potassium-transporting ATPase subunit alpha-1 . This protein is crucial for maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular processes.

Mode of Action

Deslanoside inhibits the Na-K-ATPase membrane pump , leading to an increase in intracellular sodium and calcium concentrations . The increased intracellular calcium concentrations may promote the activation of contractile proteins such as actin and myosin .

Biochemical Pathways

The inhibition of the Na-K-ATPase membrane pump by Deslanoside affects multiple cellular processes and signaling pathways. These include response to steroid hormones, regulation of lipid metabolism, epithelial cell proliferation and its regulation, and negative regulation of cell migration . The affected signaling pathways include necroptosis, MAPK, NOD-like receptor, and focal adhesion .

Pharmacokinetics

Deslanoside has a low absorption rate from the gastrointestinal tract (around 40%) . It has a protein binding capacity of 20% . The half-life of Deslanoside is approximately 36 hours .

Result of Action

Deslanoside’s action results in significant molecular and cellular effects. It effectively inhibits colony formation and tumor growth in multiple prostate cancer cell lines . This inhibitory effect involves both the cell cycle arrest at G2/M and the induction of apoptosis . Deslanoside also alters the expression of many genes, which belong to various cancer-associated cellular processes and signaling pathways .

Safety and Hazards

Deslanoside is fatal if swallowed and toxic if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

将来の方向性

Recent studies have shown that Deslanoside has potential anticancer activity. It has been found to effectively inhibit colony formation and tumor growth in multiple prostate cancer cell lines . This effect was mediated by both the cell cycle arrest at G2/M and the induction of apoptosis . These findings suggest that Deslanoside could be repurposed for anticancer therapies in the future .

特性

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O19/c1-20-41(64-36-16-30(50)42(21(2)60-36)65-37-17-31(51)43(22(3)61-37)66-44-40(56)39(55)38(54)32(18-48)63-44)29(49)15-35(59-20)62-25-8-10-45(4)24(13-25)6-7-27-28(45)14-33(52)46(5)26(9-11-47(27,46)57)23-12-34(53)58-19-23/h12,20-22,24-33,35-44,48-52,54-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46+,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBATZBGFDSVCJD-LALPQLPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022897
Record name Deslanoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

943.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deslanoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.68e-01 g/L
Record name Deslanoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Deslanoside inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations. Increased intracellular concentrations of calcium may promote activation of contractile proteins (e.g., actin, myosin). Deslanoside also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential.
Record name Deslanoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

17598-65-1
Record name Deslanoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17598-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deslanoside [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deslanoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deslanoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deslanoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.774
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESLANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGY317RK75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Deslanoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015211
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Q & A

A: Deslanoside primarily acts by inhibiting the Na+/K+-ATPase pump, particularly in cardiac muscle cells [, ]. This inhibition leads to an increase in intracellular sodium concentration. Consequently, the sodium-calcium exchanger is affected, leading to increased intracellular calcium levels. This rise in calcium enhances the force of muscular contractions, particularly in the heart [, ]. Beyond its cardiac effects, deslanoside has been shown to modulate multiple signaling pathways in prostate cancer cells, impacting cell cycle progression, apoptosis, invasion, and migration [].

A: Deslanoside indirectly increases intracellular calcium levels by inhibiting the Na+/K+-ATPase pump [, ]. This, in turn, affects the sodium-calcium exchanger, leading to calcium accumulation within the cell. The elevated calcium is then available to bind with troponin-C in muscle cells, initiating the cascade leading to stronger contractions [, ].

A: While the provided abstracts do not explicitly mention the molecular formula and weight of deslanoside, they identify it as a cardiac glycoside structurally similar to digoxin []. Based on this information, we can infer that deslanoside likely possesses a complex structure with a steroid-like backbone and attached sugar moieties. For precise structural information, refer to chemical databases or specialized literature.

A: Deslanoside injection exhibits instability under various conditions, including acid or alkaline environments, exposure to oxidizing agents or light, and high temperatures [, ]. Specifically, these conditions can lead to a decrease in deslanoside content and an increase in impurity levels, as determined by HPLC analysis [, ].

A: To ensure the stability of deslanoside injection, it is crucial to meticulously control the sterilization temperature and time during its preparation []. Furthermore, the injection should be stored in tightly sealed containers, shielded from light, and kept at low temperatures [].

A: While the provided abstracts do not directly address the SAR of deslanoside, research on brazilein, a non-steroidal molecule with positive inotropic effects, suggests that inhibiting Na+/K+-ATPase can be achieved with structures different from traditional cardiac glycosides []. This finding highlights the potential for developing novel inotropic drugs with potentially improved safety profiles compared to cardiac glycosides.

A: Research suggests a revised preparation method for deslanoside injection to improve its stability []. This method involves lowering the temperature of the water for injection to 35–42 °C and either eliminating heat treatment or performing it at 100 °C for 30 minutes []. Additionally, using medicinal ethanol directly without re-steaming further enhances the stability and reduces impurity levels [].

A: After a single intravenous dose of deslanoside, the biological half-life ranges from 38 to 77 hours, with a median of 51 hours [].

A: While the provided abstracts do not explicitly describe the elimination pathways of deslanoside, a positive correlation between serum deslanoside concentration and serum creatinine suggests that renal function plays a role in its clearance []. Dosage adjustments may be necessary for patients with impaired renal function to prevent accumulation and potential toxicity [].

A: Deslanoside effectively inhibits colony formation and tumor growth in several prostate cancer cell lines, including 22Rv1, PC-3, and DU 145 []. This anti-cancer activity stems from its ability to arrest the cell cycle at the G2/M phase and induce apoptosis, as evidenced by functional assays and altered expression of cell cycle and apoptosis regulatory proteins [].

A: Deslanoside can induce various cardiac arrhythmias, including ventricular tachycardia and ventricular fibrillation [, , , ]. These toxic effects are primarily attributed to its ability to increase sympathetic nerve activity to the heart [, , ]. Combining deslanoside with drugs that block both nicotinic and muscarinic receptors in autonomic ganglia significantly reduces the risk of these arrhythmias [].

A: Several analytical techniques have been employed to quantify deslanoside. These methods include high-performance liquid chromatography (HPLC) with UV detection [, , , ] and flow-injection chemiluminescence []. These methods allow for the accurate and sensitive determination of deslanoside content in pharmaceutical preparations and biological samples.

A: Yes, several alternative medications can be considered depending on the specific condition being treated. For instance, in cases of atrial fibrillation, other options include digoxin, beta-blockers like metoprolol [, , ], and amiodarone [, ]. The choice of treatment depends on various factors, including the patient’s overall health status, the presence of any comorbidities, and potential drug interactions. It is crucial to consult with a healthcare professional to determine the most appropriate medication and treatment strategy for each patient.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。